4-Chloro-2-cyclobutylquinazoline
Description
4-Chloro-2-cyclobutylquinazoline is a heterocyclic compound with the molecular formula C12H11ClN2. It belongs to the quinazoline family, which is known for its significant biological activities and applications in medicinal chemistry . The compound features a quinazoline core substituted with a chlorine atom at the 4-position and a cyclobutyl group at the 2-position .
Properties
IUPAC Name |
4-chloro-2-cyclobutylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-9-6-1-2-7-10(9)14-12(15-11)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVAKRZMXQTBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclobutylquinazoline can be achieved through various methods. One common approach involves the cyclization of 4-hydroxy-2-(cyclobutyl)quinazoline with a chlorinating agent . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization and chlorination processes.
Industrial Production Methods: Industrial production of 4-Chloro-2-cyclobutylquinazoline often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclobutylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
4-Chloro-2-cyclobutylquinazoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The binding of 4-Chloro-2-cyclobutylquinazoline to these targets can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the cyclobutyl group, making it less sterically hindered.
2-Cyclobutylquinazoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
Uniqueness: 4-Chloro-2-cyclobutylquinazoline is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry .
Biological Activity
4-Chloro-2-cyclobutylquinazoline is a compound within the quinazoline family, known for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 4-Chloro-2-cyclobutylquinazoline
The synthesis of 4-chloro-2-cyclobutylquinazoline typically involves cyclization reactions that form the quinazoline core. The introduction of the cyclobutyl group at the 2-position and the chlorine atom at the 4-position can be achieved through various methodologies, including nucleophilic substitutions and cyclization techniques. For example, methods utilizing ortho-substituted anilines and appropriate electrophiles have been reported to yield this compound effectively.
Antitumor Activity
Recent studies have demonstrated that compounds in the quinazoline class exhibit significant antitumor properties. For instance, various derivatives have shown efficacy against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The antiproliferative activity of these compounds is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-2-cyclobutylquinazoline | HCT116 | TBD |
| 4-Chloro-2-cyclobutylquinazoline | MCF7 | TBD |
These findings suggest that modifications to the quinazoline scaffold can enhance its binding affinity to specific targets such as CDK-5, which plays a crucial role in cell cycle regulation and is a validated target in cancer therapy .
Antimicrobial Properties
Quinazolines, including 4-chloro-2-cyclobutylquinazoline, have been investigated for their antimicrobial activities. They are known to exhibit potent effects against a variety of pathogens due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . This mechanism makes them valuable candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural features. For 4-chloro-2-cyclobutylquinazoline, the presence of the cyclobutyl group may enhance lipophilicity and improve cellular uptake. Additionally, the chlorine atom is known to affect electronic properties, potentially increasing reactivity towards biological targets.
Key Findings from SAR Studies:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions can enhance potency against cancer cell lines.
- Chain Length : Variations in side chain length and branching can influence both solubility and biological activity.
Case Studies
Several case studies illustrate the potential of quinazoline derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that derivatives with specific substitutions showed promising results in preclinical models of breast cancer, leading to further investigations into their mechanisms of action.
- Antimicrobial Testing : In vitro tests revealed that certain quinazolines exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
